molecular formula C6H9N3 B3055932 1H-Benzotriazole, 4,5,6,7-tetrahydro- CAS No. 6789-99-7

1H-Benzotriazole, 4,5,6,7-tetrahydro-

Cat. No. B3055932
CAS RN: 6789-99-7
M. Wt: 123.16 g/mol
InChI Key: CKRLKUOWTAEKKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-Benzotriazole, 4,5,6,7-tetrahydro- involves several methods, including cyclization reactions. Researchers have explored various synthetic routes to obtain this compound, and its preparation typically involves the condensation of appropriate precursors. Detailed synthetic pathways can be found in relevant literature .

Scientific Research Applications

Environmental Monitoring and Wastewater Treatment

1H-Benzotriazole, a common micropollutant in aquatic environments, is subject to various degradation mechanisms in biological wastewater treatment. Its major transformation products, identified through high-resolution mass spectrometry, include 4- and 5-hydroxy-1H-benzotriazole, highlighting the significance of cometabolic processes in micropollutant degradation (Huntscha et al., 2014).

Phototransformation Studies

Studies have shown that 1H-benzotriazole undergoes phototransformation via direct photolysis and indirect photolysis induced by OH radicals. This process, characterized using multi-element compound-specific isotope analysis, results in hydroxylated forms of benzotriazole, indicating alternative pathways for its degradation in aquatic environments (Wu et al., 2021).

Chemical Engineering and Detoxification

1H-Benzotriazole is often used in industrial applications, leading to its presence in wastewater treatment plants. Studies evaluating its degradation through ultraviolet activating persulfate have shown effective detoxification and transformation into intermediate products, indicating its relevance in developing environmentally friendly treatment methods (Ye et al., 2018).

Environmental Persistence and Photolysis

Investigations into the photochemical fate of 1H-Benzotriazole and its microbial metabolites under simulated sunlight have revealed that sunlight photolysis is a significant degradation process for these compounds in surface waters. This study identified various photolysis products and pathways, contributing to the understanding of their environmental behavior (Weidauer et al., 2016).

Pollution and Water Cycle Analysis

Research on benzotriazoles, including 1H-benzo-1,2,3-triazole, in wastewater treatment plants indicates varying degrees of elimination and persistence in surface waters and drinking water. These findings highlight the need for improved filtration and treatment methods to mitigate their impact on the water cycle (Reemtsma et al., 2010).

Medicinal Chemistry Developments

1H-Benzotriazole derivatives, such as 4,5,6,7-tetrabromo-1H-benzotriazole, have shown potential in medicinal chemistry, particularly as anticancer agents. These derivatives exhibit a range of bioactivities, including antifungal, antibacterial, and antioxidative properties, underscoring their significance in drug development (Ren et al., 2014).

properties

IUPAC Name

4,5,6,7-tetrahydro-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H2,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRLKUOWTAEKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NNN=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064476
Record name 1H-Benzotriazole, 4,5,6,7-tetrahydro-
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Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6789-99-7, 49636-05-7
Record name Tetrahydrobenzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6789-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4,5,6,7-Tetrahydro-2H-benzotriazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1H-Benzotriazole, 4,5,6,7-tetrahydro-
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Record name 1H-Benzotriazole, 4,5,6,7-tetrahydro-
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Record name 1H-Benzotriazole, 4,5,6,7-tetrahydro-
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Record name 4,5,6,7-tetrahydro-1H-benzotriazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Benzotriazole, 4,5,6,7-tetrahydro-
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1H-Benzotriazole, 4,5,6,7-tetrahydro-
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1H-Benzotriazole, 4,5,6,7-tetrahydro-
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1H-Benzotriazole, 4,5,6,7-tetrahydro-
Reactant of Route 5
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Reactant of Route 6
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